![molecular formula C23H28N4O2S B14137830 4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperazine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the carboxamide group: The final step involves the reaction of the piperazine derivative with 4-methoxyphenethylamine and a carboxylating agent like carbonyldiimidazole (CDI) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of alkyl or sulfonate groups on the piperazine ring.
科学研究应用
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
4-(benzo[d]thiazol-2-yl)-2-methylaniline: Shares the benzo[d]thiazole core but lacks the piperazine and carboxamide groups.
4,5-Dimethylbenzo[d]thiazol-2-amine: Similar benzo[d]thiazole core with different substituents.
Uniqueness
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is unique due to its combination of a benzo[d]thiazole core, a piperazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
属性
分子式 |
C23H28N4O2S |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N4O2S/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)22(28)24-11-10-18-5-7-19(29-3)8-6-18/h4-9H,10-15H2,1-3H3,(H,24,28) |
InChI 键 |
XJJVXOQTHGJZRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
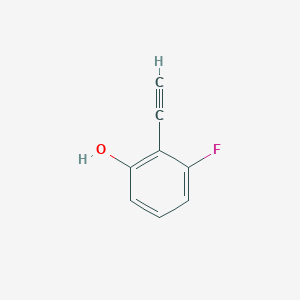
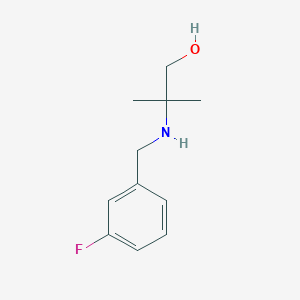
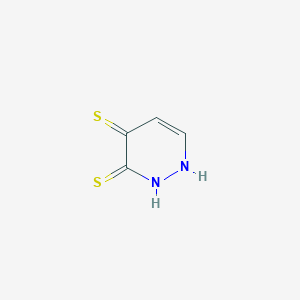

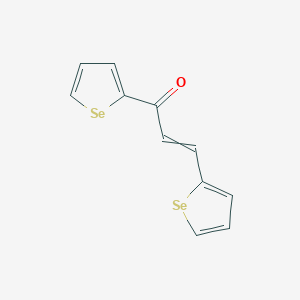
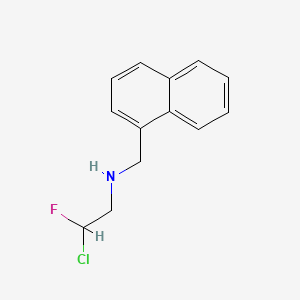
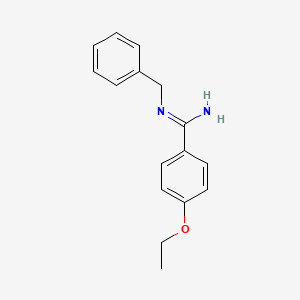
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
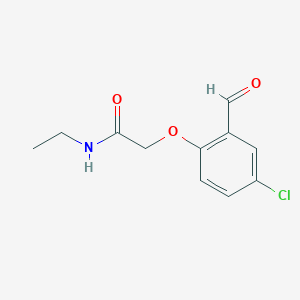
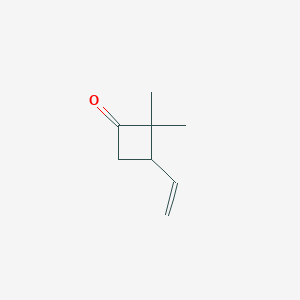
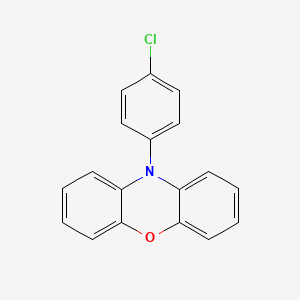
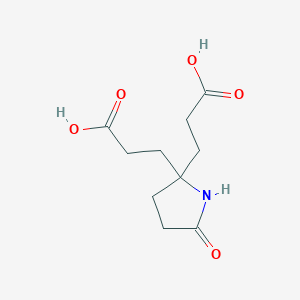
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)](/img/structure/B14137825.png)
